5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK). ITK is a key signaling molecule in T-cells that plays an important role in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of various immune-related disorders.
Scientific Research Applications
Synthesis and Potential as Kinase Inhibitors
- A practical synthesis has been described for compounds related to 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, focusing on key intermediates in the preparation of potent deoxycytidine kinase inhibitors. This process offers an economical alternative to existing methods, highlighting the compound's role in synthesizing new classes of kinase inhibitors (Zhang et al., 2009).
- Another study focused on the discovery and preclinical evaluation of potent αvβ3 antagonists, related to the compound of interest, for the prevention and treatment of osteoporosis. These findings underscore the compound's potential application in therapeutic interventions for bone diseases (Coleman et al., 2004).
Pharmacological Activities
- Research on conformationally constrained butyrophenones, which include structural features similar to this compound, has shown these compounds to have affinity for dopamine and serotonin receptors. This suggests their potential as antipsychotic drugs, highlighting the broader pharmacological applications of these compounds (Raviña et al., 2000).
Antibacterial Activity
- A novel series of compounds, including those structurally related to the query compound, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research suggests the potential use of these compounds in developing new antibacterial agents (Inoue et al., 1994).
Mechanism of Action
It’s worth noting that this compound contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other indole derivatives, it may interact with multiple receptors and participate in various biological activities
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Future studies should focus on elucidating these effects in various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of 5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is yet to be determined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJSQCVHVQQMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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